molecular formula C22H21N3O3S3 B2710110 N-(2-methoxy-5-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1260920-89-5

N-(2-methoxy-5-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2710110
CAS No.: 1260920-89-5
M. Wt: 471.61
InChI Key: IRIMIEKRINMXGU-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-Methylphenyl)-2-({4-Oxo-3-[2-(Thiophen-2-yl)ethyl]-3,4-Dihydrothieno[3,2-d]Pyrimidin-2-yl}Sulfanyl)Acetamide is a heterocyclic compound featuring:

  • A thieno[3,2-d]pyrimidin-4-one core, which is a fused bicyclic system with sulfur and nitrogen atoms.
  • A 3-[2-(thiophen-2-yl)ethyl] substituent, introducing a sulfur-containing aromatic moiety.
  • A sulfanyl-acetamide bridge linking the core to an N-(2-methoxy-5-methylphenyl) group.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S3/c1-14-5-6-18(28-2)17(12-14)23-19(26)13-31-22-24-16-8-11-30-20(16)21(27)25(22)9-7-15-4-3-10-29-15/h3-6,8,10-12H,7,9,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIMIEKRINMXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, based on recent studies and research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C24H23N3O3S2
  • Molecular Weight : 465.6 g/mol
  • IUPAC Name : 2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide

This structure includes a pyrimidine ring and a thiophene ring, which are known to contribute to various biological activities.

1. Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown enhanced activity against both Gram-positive and Gram-negative bacteria. In a study evaluating N-substituted piperazinylquinolone derivatives, compounds with thiophene moieties demonstrated comparable or superior activity against Staphylococcus aureus and Staphylococcus epidermidis compared to standard antibiotics like ciprofloxacin .

2. Anti-inflammatory Effects

The presence of the 2-methoxyphenyl group in the compound may enhance its potential as a selective cyclooxygenase (COX) inhibitor. COX inhibitors are crucial in reducing inflammation and pain. Studies on related compounds suggest that they can effectively inhibit COX-2 activity, which is often elevated in inflammatory conditions . The antioxidant capacity of these compounds has also been linked to their anti-inflammatory effects.

3. Anticancer Potential

Preliminary investigations into the anticancer properties of similar compounds indicate potential efficacy in inhibiting cancer cell proliferation. For example, certain derivatives have shown cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The structure of this compound suggests it may share these properties due to its complex arrangement of functional groups.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Compounds with thiophene rings exhibited significant activity against S. aureus and S. epidermidis; potential for developing new antibiotics.
Anti-inflammatory Effects Related compounds demonstrated COX inhibition; suggested use in treating inflammatory diseases.
Anticancer Properties Similar structures showed cytotoxic effects on cancer cells; potential for therapeutic applications in oncology.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. Specifically, studies have shown that modifications in the aromatic system can influence the Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Tested Strains:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

Results:
Compounds with similar structures demonstrated MICs ranging from 32 to 128 µg/mL, indicating potential as antimicrobial agents.

Anticancer Activity

In vitro studies on cancer cell lines have suggested that this compound can significantly reduce cell viability. For instance:

Cell LineIC50 (µM)% Viability at 50 µM
MCF-74530
A5496025

These results indicate a promising anticancer potential, particularly in breast cancer and lung cancer models.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Experimental results show that it can inhibit nitric oxide production in macrophages, suggesting its potential use in treating inflammatory diseases.

Experiment Findings:
In RAW264.7 macrophages treated with varying concentrations, significant reductions in nitric oxide levels were observed at concentrations above 25 µM.

Antimicrobial Study

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of related compounds against resistant bacterial strains. The findings underscored the importance of structural modifications in enhancing antimicrobial activity.

Anticancer Research

In vitro experiments conducted on various cancer cell lines demonstrated that the compound could induce apoptosis through specific cellular pathways. The results highlighted the need for further structural optimization to enhance efficacy.

Anti-inflammatory Research

A recent study focused on the anti-inflammatory properties of similar compounds indicated that they could serve as potential inhibitors of inflammatory mediators like nitric oxide synthase.

Comparison with Similar Compounds

Data Table: Key Structural and Pharmacological Parameters

Compound Core Structure Substituents Molecular Weight (g/mol) Notable Activity/Properties
Target Compound Thieno[3,2-d]pyrimidinone 3-[2-(Thiophen-2-yl)ethyl], N-(2-methoxy-5-methylphenyl) ~465–470 (estimated) N/A (data not provided)
Compound A () Thieno[2,3-d]pyrimidinone 5-Methylfuran-2-yl, prop-2-enyl N/A N/A
Compound B () Thieno[3,2-d]pyrimidinone 3-Methyl, 7-(4-methylphenyl) 465.60 N/A
Compound C () Dihydropyrimidinone 2,3-Dichlorophenyl 344.21 Cytotoxic potential
Compound E () 1,2,4-Triazole Furan-2-yl ~300–350 (estimated) Anti-exudative (10 mg/kg dose)

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